CB1/2 agonist 3
Description
Overview of the Endocannabinoid System (ECS) Components in Advanced Research
The endocannabinoid system is fundamentally composed of endogenous ligands, the receptors they bind to, and the enzymes responsible for their synthesis and degradation. wikipedia.orghealthline.com This system plays a crucial modulatory role in both the central and peripheral nervous systems. nih.govmdpi.com
The primary endogenous ligands, or endocannabinoids, are lipid-based retrograde neurotransmitters. The two most studied are:
Anandamide (B1667382) (AEA): This N-arachidonoylethanolamine was the first endocannabinoid to be identified. frontiersin.org It is synthesized from membrane phospholipids (B1166683) via multiple pathways, including the action of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). mdpi.com Anandamide generally displays partial agonism at CB1 receptors. wikipedia.org
2-Arachidonoylglycerol (2-AG): This endocannabinoid is present in the brain at significantly higher levels than anandamide. wikipedia.org It is synthesized from membrane lipids through the action of diacylglycerol lipase (B570770) (DAGL). mdpi.com 2-AG acts as a full agonist at both CB1 and CB2 receptors. wikipedia.org
The biological activity of these endocannabinoids is tightly regulated by specific metabolic enzymes that handle their breakdown:
Fatty Acid Amide Hydrolase (FAAH): This is the primary enzyme responsible for the degradation of anandamide into arachidonic acid and ethanolamine. frontiersin.org
Monoacylglycerol Lipase (MAGL): This enzyme is the main catalyst for the hydrolysis of 2-AG into arachidonic acid and glycerol. frontiersin.org
The "on-demand" synthesis and rapid degradation of these ligands allow for precise spatial and temporal control of ECS signaling. mdpi.com
Interactive Data Table: Key Endocannabinoid System Components
| Component | Name | Primary Function |
| Endogenous Ligand | Anandamide (AEA) | Partial agonist at CB1 receptors; involved in neuromodulation. |
| Endogenous Ligand | 2-Arachidonoylglycerol (2-AG) | Full agonist at CB1 and CB2 receptors; retrograde signaling. |
| Metabolic Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Degrades anandamide. |
| Metabolic Enzyme | Monoacylglycerol Lipase (MAGL) | Degrades 2-arachidonoylglycerol. |
Cannabinoid receptors are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. wikipedia.org The two principal cannabinoid receptors are CB1 and CB2.
CB1 Receptors: First cloned in 1990, CB1 receptors are among the most abundant GPCRs in the central nervous system (CNS). sigmaaldrich.com They are highly expressed in the brain, particularly in the hippocampus, basal ganglia, cerebellum, and cortex, and are found predominantly on presynaptic nerve terminals. sigmaaldrich.comfrontiersin.org Their activation typically leads to the modulation of neurotransmitter release. service.gov.uk CB1 receptors are also present in various peripheral tissues, including the liver, adipose tissue, and skeletal muscle. mdpi.comportlandpress.com
CB2 Receptors: Cloned in 1993, CB2 receptors share about 44% amino acid sequence identity with CB1 receptors. wikipedia.orgsigmaaldrich.com They are primarily expressed in cells and tissues of the immune system, such as B cells, T cells, and macrophages, where they play a role in modulating immune responses and inflammation. mdpi.comwikipedia.org While their expression in the CNS is much lower than CB1 under normal conditions, it can be upregulated in response to pathological events like inflammation or injury. frontiersin.orgfrontiersin.org
Functionally, both receptors are activated by endocannabinoids, phytocannabinoids (e.g., Δ⁹-tetrahydrocannabinol), and synthetic agonists. wikipedia.org Their activation initiates a cascade of intracellular signaling events.
G Protein-Coupled Receptor (GPCR) Signaling Paradigms Relevant to Cannabinoid Receptors
The activation of CB1 and CB2 receptors by an agonist, such as CB1/2 agonist 3, triggers intracellular signaling primarily through two interconnected pathways: the canonical G protein-dependent pathway and the beta-arrestin-mediated pathway.
CB1 and CB2 receptors are canonically coupled to the Gi/o family of inhibitory G proteins. nih.govnih.gov Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then modulate downstream effectors: portlandpress.comnih.gov
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). mdpi.comnih.gov This is a hallmark of CB1 and CB2 receptor activation.
Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of various ion channels. This includes the inhibition of N- and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to neuronal hyperpolarization). nih.govmdpi.com
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also stimulate MAPK signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell survival. mdpi.comnih.gov
While primarily coupled to Gi/o, under certain conditions, CB1 receptors have been shown to couple to other G proteins like Gαs or Gαq/11, highlighting the complexity of their signaling potential. portlandpress.combiorxiv.org
Following agonist-induced activation, GPCRs are phosphorylated on serine and threonine residues in their intracellular domains by G protein-coupled receptor kinases (GRKs). frontiersin.orgmdpi.com This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin1 and β-arrestin2). frontiersin.org
The recruitment of β-arrestin serves two main functions:
Desensitization: β-arrestin binding sterically hinders the receptor's ability to couple with G proteins, effectively terminating the G protein-mediated signal, a process known as desensitization. mdpi.com This is a critical mechanism for preventing overstimulation.
Internalization and Signal Scaffolding: β-arrestins act as adaptors, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates the removal of the receptor from the cell surface via internalization into endosomes. researchgate.net Beyond this trafficking role, β-arrestins can also act as signal transducers themselves, scaffolding various kinases and initiating G protein-independent signaling cascades. frontiersin.org Both CB1 and CB2 receptors have been shown to recruit β-arrestin-2 following agonist stimulation. universiteitleiden.nl
Pharmacological Landscape of Cannabinoid Receptor Agonists in Basic Science
The field of cannabinoid pharmacology encompasses a wide variety of agonist compounds, which can be broadly categorized based on their origin and receptor selectivity. These compounds are invaluable tools in basic science for dissecting the physiological and pathological roles of the ECS. nih.gov
Agonists can be classified as:
Endogenous Agonists: As discussed, these are the naturally occurring ligands like anandamide and 2-AG. frontiersin.org
Phytocannabinoids: These are compounds derived from the Cannabis sativa plant, with Δ⁹-tetrahydrocannabinol (THC) being the most well-known. THC acts as a partial agonist at both CB1 and CB2 receptors. nih.gov
Synthetic Cannabinoid Receptor Agonists (SCRAs): This is a large and structurally diverse class of compounds, including this compound. drugsandalcohol.iefrontiersin.org They were initially developed for research purposes to explore the therapeutic potential of the ECS. service.gov.uk SCRAs often exhibit higher potency and efficacy compared to THC. researchgate.net They are categorized into several chemical families, including classical (e.g., HU-210), non-classical (e.g., CP-55940), and aminoalkylindoles (e.g., WIN-55,212-2). nih.govguidetopharmacology.org
The pharmacological effects of these agonists are not uniform. The concept of biased agonism or functional selectivity has emerged, describing how different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations. mdpi.comnih.gov This can lead to the preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). This phenomenon is a major focus of current research, as it holds the potential to develop therapeutic agents that selectively engage desired signaling pathways while avoiding those that cause unwanted effects. mdpi.com
Interactive Data Table: Examples of Cannabinoid Receptor Agonists in Research
| Agonist | Class | Receptor Selectivity | Typical Efficacy |
| Anandamide | Endogenous | CB1 > CB2 | Partial Agonist |
| 2-AG | Endogenous | CB1/CB2 | Full Agonist |
| Δ⁹-THC | Phytocannabinoid | CB1/CB2 | Partial Agonist |
| CP-55,940 | Synthetic (Non-classical) | CB1/CB2 | Full Agonist |
| WIN-55,212-2 | Synthetic (Aminoalkylindole) | CB1/CB2 | Full Agonist |
| This compound (CB-52) | Synthetic | CB1/CB2 | Partial Agonist |
Academic Research Contextualization of this compound as a Dual Cannabinoid Receptor Ligand
This compound has emerged as a significant compound within the field of cannabinoid research, specifically recognized for its role as a potent, non-selective, and competitive agonist for both CB1 and CB2 receptors. targetmol.commedchemexpress.com Its utility in scientific investigation stems from its high affinity for both human CB1 (hCB1) and human CB2 (hCB2) receptors, making it a valuable tool for studying the simultaneous activation of these two key components of the endocannabinoid system. targetmol.commedchemexpress.com
Research has demonstrated that this compound, also referred to as compound 52 in some literature, exhibits strong binding affinities for both receptor subtypes. medchemexpress.com This dual agonism allows researchers to probe the physiological and pathological processes where both CB1 and CB2 receptors are implicated. The compound's ability to act as a competitive agonist means that it binds to the same site as the endogenous ligands, effectively mimicking their action and initiating the downstream signaling cascades associated with receptor activation. medchemexpress.com
The investigation of dual cannabinoid receptor agonists like this compound is crucial for understanding the complex interplay between the central and peripheral effects of cannabinoids. The simultaneous activation of CB1 and CB2 receptors can lead to a unique pharmacological profile that differs from that of selective agonists. This is particularly relevant in the study of conditions where both the central nervous system and the immune system are involved, such as in neuroinflammatory and neurodegenerative disorders. frontiersin.org
In vitro studies have provided detailed insights into the pharmacological properties of this compound. These studies often involve assays to determine the binding affinity (Ki) and functional activity (EC50) of the compound at both CB1 and CB2 receptors. The data generated from these experiments are essential for characterizing the potency and efficacy of the agonist and for comparing its activity with other known cannabinoid ligands.
Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | hCB1 | 5.9 nM | medchemexpress.com |
| Ki | hCB2 | 3.5 nM | medchemexpress.com |
| EC50 ([³⁵S]GTPγS binding) | hCB1 | 30.99 nM | medchemexpress.com |
| EC50 ([³⁵S]GTPγS binding) | hCB2 | 1.28 nM | medchemexpress.com |
| Kb (antagonistic effect on CP-55940) | CB1/CB2 | 78.17 nM | medchemexpress.com |
This table summarizes the key pharmacological data for this compound, highlighting its high affinity and potent agonist activity at both human CB1 and CB2 receptors. The Ki values indicate strong binding to both receptors, with a slightly higher affinity for CB2. medchemexpress.com The EC50 values from [³⁵S]GTPγS binding assays confirm its ability to activate G-protein signaling, a hallmark of cannabinoid receptor activation. medchemexpress.com Interestingly, under certain experimental conditions, it has also been shown to have an antagonistic effect on the potent CB1/CB2 agonist CP-55940, demonstrating the complexity of its pharmacological profile. medchemexpress.com The use of such dual agonists in preclinical research helps to elucidate the therapeutic potential and the underlying mechanisms of action of compounds that modulate the endocannabinoid system.
Structure
2D Structure
Properties
Molecular Formula |
C25H41NO2 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-cyclopropyl-11-(3-pentylphenoxy)undecanamide |
InChI |
InChI=1S/C25H41NO2/c1-2-3-10-14-22-15-13-16-24(21-22)28-20-12-9-7-5-4-6-8-11-17-25(27)26-23-18-19-23/h13,15-16,21,23H,2-12,14,17-20H2,1H3,(H,26,27) |
InChI Key |
ZWANZUMSTXYAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)OCCCCCCCCCCC(=O)NC2CC2 |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Profile of Cb1/2 Agonist 3
Quantitative Receptor Binding Kinetics and Affinity Profiling
CB1/2 agonist 3 exhibits a notable affinity for both human cannabinoid receptors, positioning it as a potent dual ligand.
High-Affinity Interaction with Human Cannabinoid Receptor 1 (hCB1)
Studies have determined that this compound binds to the human CB1 receptor with high affinity. The reported inhibition constant (Ki) for its interaction with hCB1 is 5.9 nM. medchemexpress.com This value indicates a strong binding potential to the receptor, a key characteristic for eliciting a biological response.
High-Affinity Interaction with Human Cannabinoid Receptor 2 (hCB2)
Similarly, this compound demonstrates high-affinity binding to the human CB2 receptor. The inhibition constant (Ki) for its interaction with hCB2 has been measured at 3.5 nM. medchemexpress.com This slightly higher affinity for hCB2 compared to hCB1 suggests a degree of preference, though it remains a potent ligand for both receptor subtypes.
| Receptor | Ki (nM) |
| Human CB1 (hCB1) | 5.9 |
| Human CB2 (hCB2) | 3.5 |
Competitive Binding Studies with Endogenous and Synthetic Cannabinoids
This compound acts as a competitive agonist, meaning it vies for the same binding site on the cannabinoid receptors as other cannabinoids. medchemexpress.com For instance, it has been shown to have an antagonistic effect on the CB1/CB2 agonist CP-55940, with a measured Kb value of 78.17 nM. medchemexpress.comvulcanchem.com This competitive nature is a crucial aspect of its pharmacological profile, as it indicates that its binding is reversible and can be displaced by other ligands. The ability of this compound to compete with well-characterized synthetic agonists like CP-55940 underscores its interaction with the orthosteric binding sites of the cannabinoid receptors. vulcanchem.com
Agonist Functional Characterization at Cannabinoid Receptors
Beyond its binding affinity, the functional activity of this compound has been assessed through G protein activation assays, providing insight into its efficacy as an agonist.
G Protein Activation Assays: [35S]GTPγS Binding
The [35S]GTPγS binding assay is a standard method used to measure the activation of G proteins, a key step in the signaling cascade of G protein-coupled receptors like the cannabinoid receptors.
In membranes from CHO cells expressing the human CB1 receptor, this compound has been shown to partially induce the binding of [35S]GTPγS. medchemexpress.com This indicates that it acts as a partial agonist at the hCB1 receptor. The EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect, was determined to be 30.99 nM for this partial induction. medchemexpress.comvulcanchem.com At the hCB2 receptor, the compound exhibited weak inhibition of [35S]GTPγS binding, with an EC50 value of 1.28 nM. vulcanchem.com
| Assay | Receptor | Effect | EC50 (nM) |
| [35S]GTPγS Binding | hCB1-CHO Cells | Partial Agonism | 30.99 |
| [35S]GTPγS Binding | hCB2-CHO Cells | Weak Inhibition | 1.28 |
Assessment of Agonist Efficacy at hCB2 Receptors
Research has demonstrated that this compound (CT-3) functions as an agonist at human cannabinoid 2 (hCB2) receptors. In a functional GTP-γ-S binding assay, which measures the activation of G-proteins following receptor stimulation, CT-3 demonstrated clear agonistic activity. The compound elicited a half-maximal effective concentration (EC50) of 13.4 nM at the hCB2 receptor. nih.gov This indicates a potent activation of the receptor. For comparison, its efficacy at the human CB1 (hCB1) receptor was found to be similar, with an EC50 value of 11 nM. nih.gov The binding affinity of CT-3 has also been quantified, showing a high affinity for both hCB1 (Ki = 6 nM) and hCB2 (Ki = 56 nM) receptors in vitro. nih.gov
| Receptor | Parameter | Value (nM) |
|---|---|---|
| hCB1 | EC50 (GTP-γ-S Assay) | 11 |
| Ki (Binding Affinity) | 6 | |
| hCB2 | EC50 (GTP-γ-S Assay) | 13.4 |
| Ki (Binding Affinity) | 56 |
Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation via Cannabinoid Receptors
Cannabinoid receptors, including CB1 and CB2, are canonical members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to inhibitory G proteins of the Gi/o family. universiteitleiden.nlmdpi.com The activation of Gi/o proteins by an agonist typically leads to the inhibition of adenylyl cyclase activity, which in turn results in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.commdpi.comfrontiersin.org This reduction in cAMP subsequently affects downstream signaling cascades, such as the protein kinase A (PKA) pathway. mdpi.com
While this inhibitory effect on cAMP production is the predominant pathway, the signaling can be more complex. Under certain experimental conditions, such as after treatment with pertussis toxin to inactivate Gi/o proteins, CB1 receptor activation has been shown to stimulate cAMP accumulation, suggesting a potential coupling to stimulatory Gs proteins. mdpi.comjneurosci.orgucl.ac.be In contrast, CB2 receptors appear to couple more exclusively to the Gi/o pathway, leading consistently to the inhibition of adenylyl cyclase. biorxiv.orgsigmaaldrich.com Studies have shown that while CB1 expression can lead to an increase in forskolin-stimulated intracellular cAMP levels, CB2 expression tends to decrease it. biorxiv.org
Beta-Arrestin Recruitment and Receptor Trafficking
Upon activation by an agonist, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). mdpi.comfrontiersin.org This phosphorylation event promotes the binding of scaffolding proteins called β-arrestins. mdpi.comfrontiersin.org Both CB1 and CB2 receptors are known to recruit β-arrestins following agonist stimulation. universiteitleiden.nl Specifically, they both show a preference for recruiting β-arrestin-2, with weaker interactions reported for β-arrestin-1. universiteitleiden.nl
The recruitment of β-arrestins serves two primary functions. First, it sterically hinders the coupling of the receptor to G-proteins, effectively quenching the signal and leading to receptor desensitization. mdpi.com Second, β-arrestins act as scaffolds to initiate G-protein-independent signaling pathways and facilitate the internalization (trafficking) of the receptor from the cell surface into endosomes. frontiersin.orgmdpi.comnih.gov This agonist-induced internalization is a key mechanism for regulating the number of receptors available for subsequent stimulation. The ability of different agonists to promote β-arrestin recruitment and internalization can vary significantly, a phenomenon central to the concept of biased agonism. nih.govnih.gov
Intracellular Calcium Mobilization Studies
Beyond cAMP modulation, cannabinoid receptor activation can also influence intracellular calcium ([Ca2+]i) levels. This is often mediated by coupling to Gq/11-type G proteins, which activate phospholipase C (PLC). ucl.ac.bemdpi.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov
Activation of CB1 receptors has been shown to induce elevations in [Ca2+]i through this Gq/11-PLC pathway in various cell types, including astrocytes and human trabecular meshwork cells. mdpi.commdpi.comnih.gov Similarly, the CB2 receptor can also stimulate the PLC/DAG/IP3 signaling pathway, leading to an increase in intracellular calcium. mdpi.com However, this effect can be highly dependent on the specific agonist used. For instance, the agonist WIN55,212-2 has been shown to stimulate Gq-dependent calcium release via CB1 receptors, an effect not observed with other agonists like CP55,940 in the same cell system. mdpi.comnih.gov
Ligand Bias and Functional Selectivity of this compound
Functional selectivity, or biased agonism, describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating a specific subset of downstream signaling pathways. nih.govnih.gov This concept is critical in cannabinoid pharmacology, as the diverse effects of cannabinoid ligands may be explained by their bias towards or away from particular signaling effectors, such as different G-protein subtypes or β-arrestin. nih.govbiorxiv.org
Differential Signaling Pathway Activation (e.g., Gq vs. Gi/o coupling)
CB1 and CB2 receptors can couple to multiple G-protein families. While their primary coupling is through the Gi/o family (inhibiting cAMP), they can also engage Gs (stimulating cAMP) and Gq/11 (mobilizing calcium). mdpi.comucl.ac.benih.gov A biased agonist may show preference for one of these pathways over another.
A clear example of this is seen with the CB1 receptor. nih.gov The agonist WIN55,212-2 has been demonstrated to activate both a Gi/o-mediated pathway (measured by ERK1/2 phosphorylation) and a Gq/11-mediated pathway (measured by intracellular calcium release). nih.gov In contrast, other agonists like CP55,940 only activated the Gi/o pathway in the same cells, indicating that WIN55,212-2 is a biased agonist at the CB1 receptor, with a signaling profile that includes Gq/11 activation. nih.gov This differential activation means that the physiological outcome of receptor activation can be fundamentally different depending on the specific ligand. Such bias has been reported for numerous cannabinoid ligands, highlighting the complexity of signaling through CB1 and CB2 receptors. nih.govnottingham.ac.uk
| G-Protein Family | Primary Effector | Typical Downstream Signal | Associated Receptors |
|---|---|---|---|
| Gi/o | Inhibit Adenylyl Cyclase | ↓ cAMP | CB1 & CB2 mdpi.com |
| Gs | Stimulate Adenylyl Cyclase | ↑ cAMP | CB1 (agonist/condition-dependent) mdpi.comjneurosci.org |
| Gq/11 | Activate Phospholipase C | ↑ Intracellular Ca2+ | CB1 & CB2 (agonist-dependent) mdpi.commdpi.com |
| - | Recruit β-Arrestin | Receptor Internalization / MAPK activation | CB1 & CB2 universiteitleiden.nl |
Phenotypic Functional Selectivity Analysis
Phenotypic functional selectivity refers to how the molecular bias observed in signaling pathways translates to distinct and measurable outcomes at the cellular or organismal level. For cannabinoid agonists, this means that two different compounds acting on the CB1 receptor might produce different behavioral or physiological effects, even if they both inhibit cAMP.
For example, studies in mouse brain tissue have shown that different cannabinoid agonists (Δ9-THC, WIN55212-2, and ACEA) activate distinct patterns of Gα-protein subtypes. nih.gov While all could activate the classical inhibitory Gαi/o subunits, they also engaged other G proteins like Gαz, Gαq/11, and Gα12/13 to varying degrees. nih.gov This differential "fingerprint" of G-protein activation likely underlies the different pharmacological and behavioral profiles of these drugs. nih.gov Another example of phenotypic selectivity is the differential ability of agonists to promote receptor internalization. The agonist CP55,940 causes robust internalization of the CB2 receptor, whereas WIN55,212-2 fails to do so, despite both compounds activating other signaling pathways like ERK phosphorylation. nih.gov This difference in receptor trafficking represents a clear phenotypic consequence of functional selectivity, which can have significant implications for the long-term effects of a drug.
Cellular and Subcellular Mechanisms of Action of Cb1/2 Agonist 3
Downstream Intracellular Signaling Cascades Activated by CB1/2 Agonist 3
The activation of CB1 and CB2 receptors by an agonist typically initiates a cascade of intracellular events. While specific research on the downstream signaling of this compound is not yet available in peer-reviewed literature, we can infer potential pathways based on the known mechanisms of potent, non-selective cannabinoid agonists.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK1/2)
Activation of the MAPK pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a common downstream consequence of CB1 and CB2 receptor agonism. This pathway plays a crucial role in regulating a variety of cellular processes, including gene expression, cell proliferation, differentiation, and survival. It is plausible that this compound, as a potent dual agonist, would modulate the phosphorylation and activation of ERK1/2. However, specific studies confirming and detailing the extent and kinetics of ERK1/2 activation in response to this particular compound are currently absent from the scientific literature.
Protein Kinase B (Akt) and Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
The PI3K-Akt signaling pathway is another critical intracellular cascade that is often modulated by cannabinoid receptor activation. This pathway is central to cell survival, growth, and metabolism. Generally, activation of CB1 and CB2 receptors can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Given its potent agonistic properties, it is hypothesized that this compound could engage this pathway. Future research is needed to confirm the direct effects of this compound on the phosphorylation status of key components of the PI3K/Akt pathway.
Modulation of Ion Channel Activities (if applicable)
Cannabinoid receptors are known to couple to and modulate the activity of various ion channels, which is a key mechanism for their effects on neuronal excitability and neurotransmitter release. This modulation is often mediated by the G-protein subunits released upon receptor activation. For instance, CB1 receptor activation typically inhibits N- and P/Q-type calcium channels and activates G protein-coupled inwardly rectifying potassium (GIRK) channels. While it is anticipated that this compound would influence ion channel activity consistent with a potent cannabinoid agonist, empirical data from electrophysiological studies on this specific compound are not currently available.
Receptor Crosstalk and Heteroreceptor Complex Formation
The functional outcomes of GPCR activation can be significantly influenced by interactions with other receptors. This "receptor crosstalk" can occur through various mechanisms, including the formation of heteroreceptor complexes.
Interactions with Non-Cannabinoid GPCRs
The potential for CB1 and CB2 receptors to form heterodimers with other GPCRs, such as dopamine (B1211576), opioid, or adenosine (B11128) receptors, is an area of growing interest. These interactions can alter the signaling and pharmacological properties of the involved receptors. As a potent activator of both CB1 and CB2 receptors, this compound could potentially influence the function of these heterocomplexes. However, there is currently no specific research investigating the role of this compound in the context of non-cannabinoid GPCR interactions.
Potential for Allosteric Modulation of Cannabinoid Receptors
Allosteric modulators bind to a site on the receptor that is distinct from the orthostatic agonist binding site, and they can either enhance or diminish the effects of the primary agonist. While this compound is described as a competitive agonist, which implies it binds to the orthostatic site, the broader implications of its binding on the potential for allosteric modulation by other compounds have not been explored. Further studies are required to determine if the binding of this compound influences the binding or efficacy of known allosteric modulators of the cannabinoid receptors.
Regulation of Gene Expression and Protein Synthesis by this compound
The activation of cannabinoid receptors 1 and 2 (CB1 and CB2) by agonists is known to initiate a cascade of intracellular signaling events that can ultimately lead to changes in gene expression and protein synthesis. While the specific compound "this compound," also referred to as "compound 52," has been identified as a potent non-selective cannabinoid receptor agonist, detailed research elucidating its specific effects on the regulation of gene expression and protein synthesis is not extensively available in peer-reviewed literature. However, by examining the broader mechanisms of cannabinoid receptor agonists, we can infer the potential pathways through which this compound may exert its influence.
Activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), can modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. These pathways are intricately linked to the regulation of transcription factors, which are key proteins that control the rate of transcription of genetic information from DNA to messenger RNA (mRNA).
It is plausible that this compound, by activating these pathways, could influence the activity of transcription factors such as activator protein 1 (AP-1), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and cAMP response element-binding protein (CREB). The modulation of these transcription factors can lead to either the upregulation or downregulation of a wide array of genes involved in cellular processes like inflammation, cell proliferation, and apoptosis.
Furthermore, cannabinoid receptor activation can have epigenetic effects, influencing gene expression without altering the DNA sequence itself. This can occur through mechanisms such as histone modification and DNA methylation, which affect the accessibility of DNA to transcription factors. Research in the broader field of cannabinoid pharmacology suggests that agonists can induce changes in the epigenetic landscape, leading to long-term alterations in gene expression.
The translation of mRNA into proteins is another critical step in gene expression that can be regulated by cannabinoid receptor signaling. The mTOR (mammalian target of rapamycin) pathway, a central regulator of protein synthesis, can be influenced by signals originating from CB1 and CB2 receptors. By modulating this pathway, this compound could potentially impact the synthesis of specific proteins, thereby affecting cellular function.
While direct experimental data on this compound is limited, the established mechanisms of cannabinoid receptor signaling provide a framework for understanding its potential effects on gene expression and protein synthesis. Future research specifically investigating the transcriptional and translational consequences of cellular exposure to this compound is necessary to fully elucidate its molecular pharmacology.
Preclinical Pharmacological Investigations of Cb1/2 Agonist 3 in Model Systems
In Vitro Cellular Models for Functional Efficacy
The functional efficacy of CB1/2 agonist 3 is extensively characterized in recombinant cell lines, such as Chinese Hamster Ovary (CHO) and human promyelocytic leukemia (HL-60) cells, which are engineered to express specific cannabinoid receptors. These models are crucial for dissecting the intracellular signaling pathways activated by receptor engagement.
In CHO cells expressing recombinant CB1 receptors, agonists are known to utilize G-protein-coupled pathways, specifically involving Gi/o, to inhibit adenylyl cyclase activity. nih.govnih.gov This leads to a decrease in cyclic AMP (cAMP) levels. nih.gov Furthermore, CB1 activation in these cells can stimulate the c-Jun N-terminal kinase (JNK) and p42/p44 mitogen-activated protein kinase (MAPK) pathways. nih.gov Some agonists demonstrate functional selectivity, or "biased signaling," showing a preference for inhibiting cAMP over stimulating the MAPK pathway. semanticscholar.org
In cell lines expressing CB2 receptors, such as transfected CHO cells or HL-60 cells which endogenously express CB2, agonists also couple to Gi/o proteins to inhibit adenylyl cyclase and activate the MAPK pathway. nih.govnih.gov Studies in CHO-CB2 cells show that different agonists can have varying efficacies; for instance, 2-Arachidonoylglycerol acts as a full agonist in inhibiting cAMP accumulation, whereas anandamide (B1667382) is a partial agonist. nih.gov In HL-60 cells, CB2 agonists stimulate MAPK and the expression of transcription factors like Krox-24, which is implicated in cell differentiation. nih.govsemanticscholar.org However, unlike the CB1 receptor, the CB2 receptor in HL-60 cells does not appear to regulate the PI3K/Akt signaling pathway. nih.gov The human CB2 receptor was first cloned from an HL-60 cell line that had been induced to differentiate into granulocytes. nih.gov
Table 1: Signaling Pathways Modulated by this compound in Recombinant Cell Lines This table summarizes the general effects observed for mixed CB1/CB2 agonists in commonly used recombinant cell lines.
| Cell Line | Receptor | Pathway Modulated | Effect | Citations |
| CHO | CB1 | Adenylyl Cyclase / cAMP | Inhibition | nih.govnih.gov |
| CHO | CB1 | MAPK (JNK, ERK) | Activation | nih.govsemanticscholar.org |
| CHO | CB2 | Adenylyl Cyclase / cAMP | Inhibition | nih.gov |
| CHO | CB2 | MAPK | Activation | nih.gov |
| HL-60 | CB2 (endogenous) | MAPK | Activation | nih.govnih.gov |
| HL-60 | CB2 (endogenous) | Krox-24 Expression | Stimulation | nih.gov |
| HL-60 | CB2 (endogenous) | PI3K/Akt | No significant regulation | nih.gov |
Efficacy in Primary Neuronal Cell Cultures
Investigations in primary neuronal cell cultures provide insights into the effects of this compound in a more physiologically relevant environment than recombinant cell lines. These studies highlight the compound's role in modulating neuronal differentiation, morphology, and signaling.
In cultures of mouse neural stem cells (NSCs), activation of the CB1 receptor by specific agonists promotes differentiation towards a neuronal lineage, without significantly affecting the generation of astrocytes or oligodendrocytes. plos.org This suggests that the neurogenic effects of a mixed CB1/2 agonist are likely mediated by the CB1 receptor. plos.org Furthermore, in cultured hippocampal neurons, endocannabinoids that activate CB1 receptors have been shown to enhance the growth and increase the length of axons. frontiersin.org
Regarding neuronal signaling, studies in primary striatal neurons demonstrate that CB1 receptor activation inhibits forskolin-stimulated cAMP accumulation. jneurosci.org Interestingly, when CB1 and dopamine (B1211576) D2 receptors, which are often co-localized on these neurons, are stimulated concurrently, they produce a synergistic augmentation of cAMP levels, a response blocked by a CB1 antagonist. jneurosci.org Endogenous and synthetic cannabinoid agonists have also been found to inhibit glycine (B1666218) receptor conductance in primary neuronal cultures, indicating a direct modulation of ligand-gated ion channels. frontiersin.org
The cannabinoid system is a key regulator of immune function, with the CB2 receptor being highly expressed on various immune cells. plos.orgnih.gov However, the CB1 receptor also contributes to immunomodulation. nih.gov A mixed this compound is expected to exert significant effects on both innate and adaptive immunity.
Activation of cannabinoid receptors, particularly CB2, on T-lymphocytes is generally immunosuppressive. The endogenous CB1/2 agonist anandamide has been shown to suppress the proliferation of activated human peripheral T-cells and inhibit their production of key Th1-type cytokines, including Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). plos.org This effect is mediated primarily through the CB2 receptor. plos.org Furthermore, anandamide can suppress the production of IL-17, a cytokine characteristic of the Th17 cell subset. plos.org Similarly, selective CB2 agonists have been demonstrated to impair the cytotoxic functions of CD8+ T-cells and reduce Th1 cytokine output. mdpi.com Cannabinoid agonists also modulate humoral immunity by suppressing the antibody response. nih.gov
Table 2: Effects of this compound on Immune Cell Functions This table outlines the immunomodulatory effects attributed to the activation of cannabinoid receptors on primary immune cells.
| Immune Cell Type | Effect | Primary Receptor | Citations |
| T-Lymphocytes | Suppression of proliferation | CB2 | plos.org |
| T-Lymphocytes | Decreased IL-2, TNF-α, IFN-γ production | CB2 | plos.orgmdpi.com |
| T-Lymphocytes | Decreased IL-17 production | CB2 | plos.org |
| CD8+ T-Cells | Suppression of cytotoxic activity | CB2 | mdpi.com |
| B-Lymphocytes | Suppression of antibody response | CB2 | nih.gov |
Impact on Glial Cell Activation and Neuroinflammatory Processes
Glial cells, including astrocytes and microglia, are central to neuroinflammatory processes. Both CB1 and CB2 receptors are expressed on these cells and their activation by this compound plays a critical role in controlling neuroinflammation. nih.govresearchgate.net
CB2 receptor expression, in particular, is significantly upregulated in activated microglia in response to neuronal injury or pathological conditions such as Alzheimer's disease, multiple sclerosis, and neuropathic pain. nih.govjneurosci.org This upregulation suggests an enhanced role for the cannabinoid system in modulating glial responses during disease states. Activation of microglial CB2 receptors can trigger cell migration, a key step in the inflammatory response. nih.gov
The general effect of activating cannabinoid receptors on glial cells is anti-inflammatory. researchgate.net This includes the suppression of pro-inflammatory cytokine production. For instance, in rodent models of Alzheimer's disease, stimulation of the endocannabinoid system leads to a reduction in brain levels of pro-inflammatory markers like TNF-α, IL-1, and IL-6. frontiersin.org In multiple sclerosis models and human tissue, CB2-positive microglial cells are found concentrated in and around inflammatory plaques, and their activation is believed to ameliorate the inflammation. jneurosci.orgnih.gov
In Vivo Animal Models for Pathophysiological Exploration
The efficacy of this compound in alleviating chronic pain is extensively studied in rodent models of neuropathic pain, which results from damage to the nervous system. These models replicate features of human conditions such as diabetic neuropathy, chemotherapy-induced neuropathy, and traumatic nerve injury. frontiersin.org
Systemic administration of mixed CB1/CB2 agonists has been shown to produce significant antinociceptive effects, reducing hypersensitivity to mechanical stimuli (allodynia) in multiple neuropathic pain models. frontiersin.org The relative contribution of CB1 versus CB2 receptors can, however, depend on the specific pain model and the compound.
For example, in a model of chemotherapy (paclitaxel)-induced neuropathic pain, the mixed agonist CP55,940 was shown to suppress allodynia through distinct mechanisms: low doses acted via CB1 receptors, whereas higher doses produced sustained pain relief through CB2 receptors, an effect particularly evident in mice lacking the CB1 receptor. nih.gov In models of diabetic neuropathy, the mixed agonist WIN 55,212-2 also reduced mechanical allodynia. urjc.es Interestingly, the receptor dependency varied with the type of diabetes modeled; in a type 1 model, both CB1 and CB2 receptors were involved, while in a type 2 model, the effect was mediated primarily by CB1 receptors. urjc.es The efficacy of targeting the CB2 receptor alone has also been established, with selective CB2 agonists demonstrating robust anti-allodynic effects in nerve ligation and chemotherapy models, often without the central side effects associated with CB1 activation. researchgate.netresearchgate.net
Table 3: Efficacy of CB1/2 Agonists in Rodent Neuropathic Pain Models This table summarizes findings from various preclinical models, using well-known mixed agonists as representative examples for this compound.
| Pain Model | Agonist Example | Effect | Receptor(s) Implicated | Citations |
| Partial Sciatic Nerve Ligation | GW405833 | Reversal of mechanical allodynia | CB1 (predominantly) | nih.gov |
| Paclitaxel-Induced Neuropathy | CP55,940 | Suppression of mechanical allodynia | CB1 (low dose), CB2 (high dose) | nih.gov |
| Spinal Nerve Ligation | MDA7 (CB2 selective) | Suppression of mechanical allodynia | CB2 | researchgate.net |
| Streptozotocin (Type 1 Diabetes) | WIN 55,212-2 | Alleviation of mechanical allodynia | CB1 and CB2 | urjc.es |
| Zucker Diabetic Fatty Rat (Type 2) | WIN 55,212-2 | Alleviation of mechanical allodynia | CB1 (predominantly) | urjc.es |
Inflammatory Pain Models in Rodents
Synthetic CB1/2 agonists have consistently demonstrated significant analgesic effects in rodent models of inflammatory pain. These models, which mimic aspects of clinical inflammatory pain conditions, are crucial for evaluating the therapeutic potential of new analgesic compounds.
The potent synthetic cannabinoid HU210 has been shown to be effective in reducing inflammatory pain. nih.gov For instance, in the formalin test in mice, a model of persistent inflammatory pain, intrathecal administration of HU210 produced potent antinociceptive effects. researchgate.net Similarly, the mixed CB1/CB2 agonist R-(+)-WIN55212-2 has been shown to alleviate inflammatory pain in various rodent models. mdpi.compnas.org In a rat model of orofacial inflammatory pain, R-(+)-WIN55212-2 significantly reduced nociceptive behaviors. mdpi.com Furthermore, in a rat model of cancer-induced bone pain, which has a significant inflammatory component, local administration of R-(+)-WIN55212-2 attenuated mechanical hyperalgesia, an effect mediated by both CB1 and CB2 receptors. nih.gov The anti-inflammatory properties of these agonists, such as the reduction of edema, further contribute to their analgesic efficacy in these models. pnas.org
| Compound | Animal Model | Pain Type | Key Findings | Citations |
| HU210 | Mouse | Formalin-induced inflammatory pain | Intrathecal administration produced potent antinociception. | researchgate.net |
| R-(+)-WIN55212-2 | Rat | Orofacial inflammatory pain | Reduced nociceptive behavioral responses. | mdpi.com |
| R-(+)-WIN55212-2 | Rat | Cancer-induced bone pain | Attenuated mechanical hyperalgesia via peripheral CB1 and CB2 receptors. | nih.govtocris.com |
| R-(+)-WIN55212-2 | Rat | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Alleviated inflammatory pain. | mdpi.com |
Models of Inflammation and Immune Disorders
The immunomodulatory properties of CB1/2 agonists have been a significant area of research, with studies demonstrating their potential to suppress inflammatory and immune responses in various preclinical models.
R-(+)-WIN55212-2 has been shown to exert anti-inflammatory effects in a mouse model of experimental colitis by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6. dovepress.com In a model of chronic brain inflammation induced by lipopolysaccharide (LPS), R-(+)-WIN55212-2 reduced the number of activated microglia. oup.com Furthermore, in a mouse model of Theiler's murine encephalomyelitis virus-induced demyelinating disease (TMEV-IDD), a model for multiple sclerosis, R-(+)-WIN55212-2 ameliorated clinical disease progression by downregulating Th1 effector functions and inhibiting the expression of proinflammatory cytokines in the central nervous system. whiterose.ac.uk The compound has also demonstrated the ability to impair pro-inflammatory macrophage polarization and abolish LPS-induced increases in serum IL-1β in mice. unirioja.es
| Compound | Animal Model | Disorder | Key Findings | Citations |
| R-(+)-WIN55212-2 | Mouse | Dextran sulfate (B86663) sodium (DSS)-induced colitis | Improved pathological changes and decreased plasma levels of TNF-α and IL-6. | dovepress.com |
| R-(+)-WIN55212-2 | Rat | Lipopolysaccharide (LPS)-induced chronic brain inflammation | Reduced the number of activated microglia. | oup.com |
| R-(+)-WIN55212-2 | Mouse | Theiler's murine encephalomyelitis virus-induced demyelinating disease (TMEV-IDD) | Ameliorated clinical disease symptoms and downregulated Th1 effector functions. | whiterose.ac.uk |
| R-(+)-WIN55212-2 | Mouse | Lipopolysaccharide (LPS)-induced endotoxin (B1171834) shock | Abolished the increase in serum IL-1β. | unirioja.es |
Investigation in Central Nervous System Disease Models (e.g., neurological disorders)
The widespread expression of cannabinoid receptors in the central nervous system (CNS) has prompted extensive investigation into the therapeutic potential of CB1/2 agonists for a range of neurological disorders.
In a transgenic mouse model of Alzheimer's disease (APP23/PS45), chronic administration of HU210 did not improve memory performance and, in fact, worsened it. researchgate.netnih.gov The study also found no beneficial effects on amyloid-beta processing or plaque formation. nih.gov Conversely, in a rat model of Huntington's disease, the CB1/CB2 agonist HU210 failed to reduce GABA transmission in the striatum and even increased postsynaptic activity. nih.gov In a rat model of neuropathic spinal cord injury pain, the CB receptor agonist R-(+)-WIN55212-2 demonstrated a sustained antinociceptive effect over a 7-day treatment period. nih.gov Furthermore, in a rat model of depression induced by chronic unpredictable mild stress (CUMS), R-(+)-WIN55212-2 was found to alleviate anxiety and depressive behaviors, an effect associated with the inhibition of neuroinflammation in the hippocampus. frontiersin.org
| Compound | Animal Model | Disease/Disorder | Key Findings | Citations |
| HU210 | Mouse (APP23/PS45 transgenic) | Alzheimer's Disease | Worsened memory performance; no effect on Aβ pathology. | researchgate.netnih.gov |
| HU210 | Mouse (transgenic) | Huntington's Disease | Failed to reduce GABA transmission; increased postsynaptic activity. | nih.gov |
| R-(+)-WIN55212-2 | Rat | Neuropathic Spinal Cord Injury Pain | Produced sustained antinociceptive effects. | nih.gov |
| R-(+)-WIN55212-2 | Rat | Depression (CUMS model) | Alleviated anxiety and depressive behaviors; inhibited neuroinflammation. | frontiersin.org |
Potential in Other Organ-Specific Preclinical Models (e.g., bone, kidney)
The role of the endocannabinoid system in regulating the physiology of various organs has led to the investigation of CB1/2 agonists in preclinical models of bone and kidney diseases.
Preclinical studies suggest a role for cannabinoid receptors in bone metabolism and healing. nih.govflowermed.com.br While some studies indicate that CB2 receptor activation can stimulate bone formation and inhibit bone resorption, the effects of mixed CB1/CB2 agonists are more complex. nih.gov For instance, in a rat model of fracture healing, cannabidiol (B1668261) (CBD), which has a complex pharmacology, was found to enhance the biomechanical properties of the healing femur. nih.gov In models of osteoporosis, CB2-selective agonists have shown promise in preventing bone loss. mdpi.com
In the context of kidney disease, both CB1 and CB2 receptors have been implicated in pathology. nih.gov In a mouse model of diabetic nephropathy, activation of the CB2 receptor with a selective agonist ameliorated albuminuria and podocyte protein loss. nih.govresearchgate.net In a rat model of renal ischemia-reperfusion injury, the CB1/CB2 agonist R-(+)-WIN55212-2 was shown to reverse the reduction in the expression and activity of Na+/K+ ATPase in a CB1-receptor dependent manner in vitro. nih.gov However, some studies suggest that CB1 receptor activation might be detrimental in certain kidney diseases. pnas.org
| Compound/Class | Animal Model | Organ/Disease | Key Findings | Citations |
| Cannabidiol (CBD) | Rat | Femoral fracture | Enhanced biomechanical properties of healing bone. | nih.govmdpi.com |
| CB2 Agonists | Mouse | Ovariectomy-induced osteoporosis | Prevented bone loss. | mdpi.comwhiterose.ac.uk |
| CB2 Agonist (AM1241) | Mouse | Streptozotocin-induced diabetic nephropathy | Ameliorated albuminuria and podocyte protein loss. | nih.govresearchgate.net |
| R-(+)-WIN55212-2 | Rat (in vitro) | Renal ischemia-reperfusion injury | Reversed the reduction in Na+/K+ ATPase expression and activity. | nih.gov |
Pharmacodynamic Profiling in Preclinical Animal Studies
The pharmacodynamic profile of synthetic CB1/2 agonists like HU210 and R-(+)-WIN55212-2 has been characterized by a range of behavioral and physiological effects in animals, primarily mediated through their interaction with CB1 and CB2 receptors.
HU210 is a highly potent cannabinoid agonist, estimated to be 100 to 800 times more potent than Δ9-THC. nih.gov In rats, it produces a distinct cannabimimetic profile, including dose-dependent depression of locomotor activity, rearing, and grooming. researchgate.net It has also been shown to have a neuroleptic-like profile in certain behavioral tests in rodents. mdpi.com
R-(+)-WIN55212-2, another potent CB1/CB2 agonist, also induces a characteristic set of effects in animals, including hypothermia, analgesia, hypoactivity, and catalepsy, which are reversible by a CB1 receptor antagonist. tocris.com Studies in conscious rabbits have shown that intravenous administration of R-(+)-WIN55212-2 can cause bradycardia and slight hypotension. frontiersin.org The compound's effects on the cardiovascular system appear to involve both central and peripheral mechanisms. frontiersin.org Chronic administration of R-(+)-WIN55212-2 has been shown to lead to the development of tolerance to some of its effects.
| Compound | Animal Species | Key Pharmacodynamic Effects | Citations |
| HU210 | Rat | Dose-dependent depression of locomotor activity, rearing, and grooming; neuroleptic-like profile. | mdpi.comresearchgate.net |
| R-(+)-WIN55212-2 | Rodents | Hypothermia, analgesia, hypoactivity, catalepsy (CB1-mediated). | tocris.com |
| R-(+)-WIN55212-2 | Rabbit | Bradycardia, slight hypotension (intravenous administration). | frontiersin.org |
Structure Activity Relationship Sar and Ligand Design for Cannabinoid Receptor Agonists
Elucidation of Key Structural Motifs in CB1/2 Agonist 3 Essential for Receptor Interaction
APINACA, or N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, possesses a distinct chemical architecture that is crucial for its interaction with cannabinoid receptors. wikipedia.orgfrontiersin.orgnih.govnih.govresearchgate.net Its structure can be dissected into three primary motifs that work in concert to facilitate binding and activation:
The Indazole Core: This bicyclic heteroaromatic ring system is a cornerstone of many third-generation synthetic cannabinoids. frontiersin.org It serves as a rigid scaffold, correctly positioning the other functional groups for optimal interaction within the receptor's binding pocket. Studies comparing indazole cores to indole (B1671886) and 7-azaindole (B17877) cores have shown that the indazole generally confers higher potency at the CB1 receptor. acs.org
The N-Alkyl Chain (Pentyl Group): Attached to the nitrogen at position 1 of the indazole ring is a five-carbon alkyl chain. This lipophilic tail is believed to interact with a hydrophobic pocket within the cannabinoid receptors. The length and composition of this chain are critical determinants of binding affinity and efficacy. acs.org
The Adamantyl-Carboxamide Group: Linked to the 3-position of the indazole core is a bulky and rigid adamantyl group connected via a carboxamide linker. frontiersin.org This group is a key feature, with the adamantyl cage thought to occupy a specific pocket within the receptor binding site. acs.orgnih.gov The carboxamide linker itself is also vital, participating in hydrogen bonding interactions that anchor the ligand to the receptor.
Impact of Chemical Modifications on Affinity, Efficacy, and Selectivity at CB1 and CB2 Receptors
Systematic modifications to the structure of APINACA and its analogs have provided a wealth of information regarding its SAR. These alterations have been shown to significantly influence the compound's affinity, efficacy, and selectivity for CB1 and CB2 receptors.
Fluorination: The addition of a fluorine atom to the terminal carbon of the pentyl chain, creating 5F-APINACA (5F-AKB48), has been shown to increase the binding affinity for both CB1 and CB2 receptors. researchgate.netunife.itresearchgate.net This is a common strategy in medicinal chemistry to enhance lipophilicity and potentially block metabolic soft spots. acs.org The increased potency of the fluorinated version suggests that this modification leads to more favorable interactions within the receptor binding site. unife.itresearchgate.netnih.gov
Alkyl Chain Length and Composition: The length of the N-alkyl chain is a critical factor. While a pentyl chain is common, variations in length can modulate activity. Generally, a saturated chain of four to six carbons at the 1-position of the core is considered optimal for CB1 binding and in vivo activity. nih.gov Replacing the pentyl chain with a 4-fluorobenzyl group, as seen in the derivative FUB-APINACA, is another modification that can significantly alter the pharmacological profile. caymanchem.com
Core Structure Modification: Replacing the indazole core with other heterocyclic systems like indole or 7-azaindole has a notable impact. In general, the indazole core confers higher potency at CB1 compared to indole or 7-azaindole cores. acs.org Interestingly, the CB2 receptor appears to be less sensitive to modifications of the core structure. acs.org
Adamantyl Group Modification: The adamantyl group is a key feature for high affinity. Fluorination of the bridgehead carbons of the adamantane (B196018) headgroup can lead to a significant reduction in CB1 potency, with a more modest decrease at CB2. acs.org This suggests that the CB2 receptor is more accommodating to small changes in this part of the molecule. acs.org
Below is an interactive data table summarizing the impact of some of these modifications:
Computational Chemistry Approaches for Ligand-Receptor Docking and Dynamics
Given the absence of a high-resolution crystal structure for every ligand-receptor complex, computational methods are invaluable for visualizing and understanding these interactions. nih.gov Homology modeling, molecular docking, and molecular dynamics (MD) simulations have been employed to study the binding of APINACA and related compounds to CB1 and CB2 receptors.
Homology Modeling: In the absence of an experimental structure, homology models of CB1 and CB2 receptors are often built using the crystal structures of related G-protein coupled receptors (GPCRs) as templates. nih.govuctm.edu
Molecular Docking: Docking studies are used to predict the binding pose of a ligand within the receptor's active site. For APINACA, these studies suggest that the adamantyl group occupies a hydrophobic pocket, while the N-alkyl chain extends into another lipophilic region of the receptor. acs.org The carboxamide linker is often shown to form hydrogen bonds with key amino acid residues in the binding site, stabilizing the complex. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor interaction over time. These simulations can help to refine the binding poses predicted by docking and can reveal important conformational changes in both the ligand and the receptor upon binding. nih.gov
Rational Design Principles for Developing Advanced Cannabinoid Agonist Probes
The SAR data gathered from compounds like APINACA has informed the rational design of new cannabinoid agonists with tailored properties. The goal is often to develop probes with high affinity and selectivity for either the CB1 or CB2 receptor to better elucidate their respective physiological roles.
Key principles for designing advanced probes based on the APINACA scaffold include:
Targeting Selectivity: To enhance CB2 selectivity, modifications can be focused on the adamantyl headgroup, as the CB2 receptor appears more tolerant of changes in this region. acs.org Conversely, to maintain high CB1 potency, the indazole core and an optimal N-alkyl chain are generally preferred. acs.org
Improving Pharmacokinetic Properties: Medicinal chemistry strategies such as fluorination can be used to alter a compound's metabolic stability and lipophilicity. acs.orgnih.gov This can lead to probes with more predictable and desirable pharmacokinetic profiles.
Fine-Tuning Efficacy: The efficacy of a compound (i.e., whether it is a full or partial agonist) can be modulated through subtle structural changes. For example, some modifications to the adamantyl group have been shown to result in partial agonism at the CB2 receptor. nih.gov
Comparison of this compound with Other Cannabinoid Ligands in SAR Context
APINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoids. wikipedia.org Its SAR can be better understood by comparing it to other classes of cannabinoid ligands.
vs. JWH-018 (Naphthoylindole): JWH-018, a first-generation synthetic cannabinoid, features a naphthoyl group instead of an adamantyl-carboxamide and an indole core instead of indazole. Both compounds have a pentyl chain, highlighting its importance across different structural classes. nih.govresearchgate.net The adamantyl-carboxamide moiety in APINACA represents a significant structural departure from the naphthoylindoles. frontiersin.org
vs. Classical Cannabinoids (e.g., THC): Unlike the rigid, multi-ring structure of classical cannabinoids like Δ⁹-THC, APINACA and other synthetic cannabinoids have a more flexible structure. While THC is a partial agonist at cannabinoid receptors, many synthetic cannabinoids, including APINACA, are full agonists with higher binding affinities. wikipedia.orgresearchgate.net
vs. Other Indazole-3-Carboxamides (e.g., AB-CHMINACA): Within its own class, APINACA's SAR is consistent with related compounds. For instance, in compounds like AB-CHMINACA, the adamantyl group is replaced with a valine or tert-leucine moiety. frontiersin.orgresearchgate.net These amino acid-derived groups also contribute to high-affinity binding, but their chirality introduces another layer of complexity to the SAR, with the (S)-enantiomers generally being more potent. frontiersin.org
Below is an interactive data table comparing APINACA to other cannabinoid ligands:
Compound Names Table
| Abbreviation/Code Name | Full Chemical Name |
| APINACA (AKB48) | N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide |
| 5F-APINACA (5F-AKB48) | N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| Δ⁹-THC | Delta-9-tetrahydrocannabinol |
| AB-CHMINACA | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| FUB-APINACA | N-(1-Adamantyl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
Advanced Methodologies in Cb1/2 Agonist 3 Research
High-Throughput Screening Approaches for Cannabinoid Ligand Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity at specific biological targets. bmglabtech.com For cannabinoid research, HTS assays are indispensable for identifying new agonists, antagonists, and allosteric modulators of CB1 and CB2 receptors. bmglabtech.combmglabtech.com These methods are designed to be fast, cost-effective, and amenable to automation, allowing for the screening of thousands of compounds in a short period. bmglabtech.com
A variety of HTS-compatible assays are employed to measure cannabinoid receptor activation. These include:
Cell-Based Functional Assays: These assays measure the downstream consequences of receptor activation in cells engineered to express CB1 or CB2 receptors. Common readouts include changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, and reporter gene expression. nih.govacs.org For instance, a high-throughput screen of a 60,000-compound library successfully identified 167 novel CB2 receptor agonists by measuring the inhibition of cAMP accumulation in mammalian cells. nih.gov
Receptor Binding Assays: These assays directly measure the ability of a compound to bind to the receptor. nih.gov Radioligand binding assays, using a labeled cannabinoid ligand like [3H]CP55,940, have been a traditional method. nih.govmerckmillipore.com More recently, fluorescence-based techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) have been developed to offer a non-radioactive, homogeneous format with higher throughput. frontiersin.org
Yeast-Based Biosensors: Engineered yeast strains expressing human cannabinoid receptors offer a novel and robust platform for HTS. researchgate.net These biosensors can translate receptor activation into a readily detectable signal, such as chemiluminescence, providing a sensitive method for identifying both agonists and antagonists. researchgate.net
The primary output of HTS is the identification of "hits"—compounds that exhibit a desired activity. These hits then undergo further characterization to confirm their activity, determine their potency and selectivity, and serve as starting points for medicinal chemistry efforts to develop optimized therapeutic candidates. bmglabtech.com
Biophysical Techniques for Ligand-Receptor Interaction Analysis (e.g., Surface Plasmon Resonance)
Understanding the precise nature of the interaction between a ligand and its receptor is critical for rational drug design. Biophysical techniques provide detailed insights into the thermodynamics and kinetics of these interactions.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that has gained prominence in cannabinoid research. mdpi.comnih.gov SPR measures changes in the refractive index at the surface of a sensor chip to which a receptor, such as CB1 or CB2, is immobilized. mdpi.comnih.gov When a ligand flows over the surface and binds to the receptor, the change in mass at the surface alters the refractive index, which is detected in real-time. mdpi.comnih.gov This allows for the determination of key kinetic parameters:
Association rate constant (k_on): The rate at which the ligand binds to the receptor.
Dissociation rate constant (k_off): The rate at which the ligand unbinds from the receptor.
Dissociation constant (K_D): A measure of the affinity of the ligand for the receptor, calculated from the ratio of k_off to k_on.
A recent study successfully employed SPR to determine the CB1 receptor affinity of ten synthetic cannabinoids, demonstrating the method's reliability and effectiveness in differentiating the binding properties of structurally similar compounds. mdpi.comnih.gov SPR offers several advantages, including high sensitivity, low sample consumption, and the potential for high-throughput analysis, making it a valuable tool for characterizing the binding kinetics of dual CB1/2 agonists. mdpi.comnih.gov
Other biophysical techniques used in cannabinoid research include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (K_D), enthalpy (ΔH), and entropy (ΔS). acs.org
Fluorescence-Based Approaches: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to study ligand binding and receptor conformational changes. bmglabtech.com A BRET-based system has been successfully used to characterize the potency and efficacy of cannabinoid receptor agonists in a high-throughput format. bmglabtech.com
Genetic Models and Gene Editing Technologies in Cannabinoid Receptor Studies
Genetic models, particularly in rodents, have been instrumental in dissecting the physiological and pathological roles of the CB1 and CB2 receptors. The development of knockout mice, where the gene for either CB1 (Cnr1) or CB2 (Cnr2) is deleted, has provided invaluable information on the specific functions of each receptor subtype. frontiersin.org For example, studies using knockout mice have helped to differentiate the roles of CB1 and CB2 receptors in pain, inflammation, and the psychoactive effects of cannabinoids. nih.govfrontiersin.org
The advent of gene editing technologies , most notably CRISPR/Cas9 , has revolutionized the creation of genetic models and the study of gene function. frontiersin.orgnih.gov CRISPR/Cas9 allows for precise and efficient modification of the genome, enabling researchers to:
Create knockout models: By introducing targeted mutations that disrupt gene function, researchers can generate knockout cell lines or animals for CB1 or CB2 with greater speed and precision than previous methods. frontiersin.org
Introduce specific mutations: This allows for the study of how particular amino acid residues within the receptors contribute to ligand binding, selectivity, and signaling. For example, mutating homologous residues in the orthosteric pockets of CB1 and CB2 revealed that a mutation at the Y5.39 position impairs CB1 but not CB2 function, providing insights into the structural basis of agonist sensitivity. mdpi.com
Modulate gene expression: A modified version of the CRISPR system, known as CRISPR activation (CRISPRa), can be used to increase the expression of endogenous genes. nih.gov This technology has been successfully applied to upregulate the expression of the Cnr1 gene, leading to increased levels of CB1 receptor protein in neurons. nih.gov
These genetic tools are essential for validating the targets of dual CB1/2 agonists and for understanding the in vivo consequences of activating both receptors simultaneously.
Proteomic and Metabolomic Profiling in Response to CB1/2 Agonist 3 Treatment
Proteomics and metabolomics are large-scale "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites, respectively, within a biological system at a given time. These approaches are increasingly being used to understand the cellular and systemic responses to cannabinoid agonist treatment.
Proteomic profiling involves the identification and quantification of the entire set of proteins (the proteome) in cells or tissues following treatment with a compound like a CB1/2 agonist. This can reveal changes in signaling pathways, cellular processes, and protein expression levels that are modulated by receptor activation. For instance, a study investigating the effects of selective CB1 and CB2 agonists on breast cancer cells used proteomic analysis to identify alterations in pathways related to cell proliferation and motility. nih.govnih.gov Specifically, the study found that a combination of a CB1 and a CB2 agonist altered proteins involved in the ZPR1/SHC1/MAPK-mediated cell proliferation and AXL/VAV2/RAC1-mediated cell motility pathways. nih.gov
Metabolomic profiling analyzes the complete set of metabolites (the metabolome), providing a functional readout of the cellular state. By comparing the metabolomic profiles of treated versus untreated systems, researchers can identify metabolic pathways that are impacted by a dual CB1/2 agonist. This can provide insights into the compound's mechanism of action and potential therapeutic effects. An integrated approach combining metabolomics with network pharmacology has been used to elucidate the mechanisms of action of traditional medicines on fibrosis, a process where cannabinoid receptors are implicated. researchgate.net
Together, these omics technologies offer a powerful, unbiased approach to discover the molecular mechanisms underlying the effects of a dual CB1/2 agonist, potentially revealing novel therapeutic targets and biomarkers of drug response.
Ex Vivo Tissue Analysis and Histological Characterization
Ex vivo tissue analysis provides a crucial bridge between in vitro experiments and in vivo studies. This methodology involves studying the effects of a compound on intact tissues or organs maintained in a controlled environment outside the body. This approach preserves the complex cellular architecture and interactions of the tissue, offering a more physiologically relevant model than cultured cells.
For cannabinoid research, ex vivo models are used to investigate the effects of agonists on various tissues. Examples include:
Brain Slices: To study the neuroprotective effects of cannabinoids, brain slices from rats can be exposed to conditions mimicking hypoxic-ischemic damage. nih.gov The effects of a CB1/CB2 agonist like WIN-55,212-2 can then be assessed by histological analysis to quantify neuronal damage and by measuring biochemical markers like lactate (B86563) dehydrogenase (LDH) efflux and glutamate (B1630785) release. nih.gov
Langendorff Heart Preparation: The effects of a dual CB1/2 agonist on cardiac physiology and remodeling can be studied using an isolated, perfused rat heart (Langendorff setup). frontiersin.org This allows for the examination of hemodynamic properties and the impact of the agonist on electrical remodeling induced by rapid pacing. frontiersin.org
Cartilage Explants: To investigate the potential of cannabinoids in treating osteoarthritis, cartilage tissues derived from human chondrocytes can be cultured ex vivo. mdpi.com These tissues can be treated with an inflammatory agent and then with a cannabinoid agonist to assess its ability to preserve the cartilage matrix. mdpi.com
Colon Biopsies: Mucosal samples from patients with inflammatory bowel disease (IBD) can be cultured ex vivo to study the effects of a CB2 agonist on inflammation and mucosal healing. nih.gov
Histological characterization is a key component of ex vivo analysis. This involves staining tissue sections to visualize cellular morphology, protein expression, and markers of cellular processes like proliferation (e.g., Ki67 staining) and apoptosis. nih.gov For example, in the IBD model, treatment of inflamed biopsies with a CB2 agonist was shown to increase epithelial cell proliferation and reduce inflammatory markers, as visualized through histological techniques. nih.gov
These ex vivo and histological methods provide detailed information on the tissue-specific effects of a dual CB1/2 agonist, helping to predict its therapeutic efficacy and potential side effects in a complex biological system.
Future Research Trajectories and Unanswered Questions Regarding Cb1/2 Agonist 3
Comprehensive Exploration of Polypharmacology and Off-Target Receptor Interactions
A significant avenue for future research lies in the comprehensive characterization of the polypharmacology of dual CB1/CB2 agonists like WIN 55,212-2. Polypharmacology, the ability of a compound to interact with multiple targets, is a critical factor in both its therapeutic efficacy and its potential for adverse effects. While the primary targets are CB1 and CB2 receptors, evidence suggests that these agonists can interact with a range of other receptors and cellular machinery. semanticscholar.orguniversiteitleiden.nl
Future investigations should systematically screen dual agonists against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to create a detailed off-target interaction map. For instance, WIN 55,212-2 has been reported to activate and desensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel involved in pain sensation. frontiersin.org Understanding the full spectrum of these interactions is crucial. Some off-target effects may contribute synergistically to the desired therapeutic outcome, while others could lead to unforeseen side effects.
A key unanswered question is the extent to which the observed in vivo effects of dual agonists are attributable to their off-target activities. Differentiating between on-target and off-target effects is methodologically challenging but essential for rational drug design.
Table 1: Potential Off-Target Interactions of Dual CB1/CB2 Agonists
| Receptor/Target Family | Potential Interaction | Known Example with WIN 55,212-2 |
|---|---|---|
| TRP Channels | Agonism/Antagonism | Activation and desensitization of TRPV1 frontiersin.org |
| Other GPCRs | Binding and functional modulation | Limited systematic data available |
| Ion Channels | Direct or indirect modulation | Effects on calcium and potassium channels secondary to CB receptor activation wikipedia.org |
Investigation of Novel Therapeutic Applications in Preclinical Disease Paradigms
The dual activation of CB1 and CB2 receptors suggests therapeutic potential across a wide range of diseases. While research has explored their role in pain and inflammation, many other areas remain underexplored. unipi.itnih.gov Future preclinical studies should focus on novel therapeutic applications for compounds like WIN 55,212-2.
For example, in the context of neurodegenerative diseases, WIN 55,212-2 has shown promise in animal models of Parkinson's disease by reducing neuroinflammation and protecting neurons. mdpi.com Similarly, in models of Alzheimer's disease, it has been shown to prevent cognitive impairment induced by amyloid-beta. unipi.it Further research is needed to elucidate the precise mechanisms and to explore its potential in other neurodegenerative conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS). unipi.it
In oncology, mixed CB1/CB2 agonists have demonstrated anti-tumor effects in preclinical models of melanoma and glioma. frontiersin.org However, the role of cannabinoids in cancer is complex, with the potential for both pro- and anti-tumorigenic effects depending on the cancer type and the specific signaling pathways involved. A critical unanswered question is how to harness the anti-cancer properties of dual agonists while avoiding any potential for promoting tumor growth.
Table 2: Investigated and Potential Preclinical Applications of WIN 55,212-2
| Disease Area | Investigated Effects | Future Research Directions |
|---|---|---|
| Neurodegeneration | Neuroprotection, reduced neuroinflammation in Parkinson's and Alzheimer's models unipi.itmdpi.com | Efficacy in other neurodegenerative diseases; long-term effects. |
| Cancer | Inhibition of tumor growth and metastasis in melanoma and glioma models frontiersin.org | Elucidation of context-dependent effects; combination therapies. |
| Epilepsy | Additive anticonvulsant effects with some AEDs nih.gov | Role in specific seizure types and drug-resistant epilepsy. |
Development of Advanced Analogues with Enhanced Selectivity or Functional Bias
The development of advanced analogues of existing dual agonists like WIN 55,212-2 represents a promising path toward improved therapeutics. A key goal is to design compounds with enhanced selectivity for either CB1 or CB2 receptors, or to develop ligands with "functional bias" or "biased agonism." nih.gov
Functional bias refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others at the same receptor. For example, a biased agonist might activate G-protein signaling (associated with therapeutic effects like analgesia) while minimally engaging β-arrestin pathways (which can lead to receptor desensitization and tolerance). nih.gov It has been shown that different cannabinoid agonists, including WIN 55,212-2, can induce distinct patterns of G-protein subunit activation. csic.es
A major unanswered question is which specific signaling profiles are associated with maximal therapeutic benefit and minimal side effects for different diseases. Future research should focus on synthesizing and characterizing novel analogues of WIN 55,212-2 with varying degrees of functional bias. This will require the use of sophisticated in vitro assays that can dissect the activation of multiple signaling cascades.
Integration of Systems Biology Approaches to Elucidate Complex Biological Effects
The multifaceted effects of dual CB1/CB2 agonists necessitate a shift from a single-target to a systems-level understanding. Systems biology, which integrates multi-omics data (genomics, proteomics, metabolomics) with computational modeling, offers a powerful approach to unravel the complex biological consequences of activating the endocannabinoid system. nih.govuniversiteitleiden.nl
Future research should employ systems biology to map the entire network of molecular interactions initiated by a dual agonist. nih.gov This would involve treating cells or animal models with the compound and then analyzing the global changes in gene expression, protein levels, and metabolite concentrations. By representing the endocannabinoid system as a biological network, we can identify key hubs and pathways that are perturbed by the drug. nih.gov
Addressing Specific Research Gaps Identified in Existing Literature on CB1/2 Agonist 3
Despite extensive research on dual CB1/CB2 agonists, several specific gaps in our knowledge remain. One of the most significant is the translation of preclinical findings to clinical efficacy. Many cannabinoid compounds that show promise in animal models have not yet demonstrated clear benefits in human trials. nih.gov
Future research must address the external validity of preclinical models. nih.gov For instance, many animal models of pain may not accurately reflect the complexity of human chronic pain conditions. There is a need for more sophisticated preclinical models and for experimental designs in human studies that can provide more definitive answers.
Another major gap is our understanding of the long-term consequences of chronic administration of potent dual agonists. nih.gov Questions regarding the development of tolerance, potential for dependence, and lasting effects on the brain and other organs need to be systematically addressed in long-term preclinical studies.
Finally, the interaction between exogenous cannabinoids and the endogenous cannabinoid system is not fully understood. How does chronic administration of a potent agonist like WIN 55,212-2 alter the levels of endocannabinoids and their metabolic enzymes? Answering this question is crucial for understanding the full impact of these drugs on physiological homeostasis.
Q & A
Q. How can researchers determine the selectivity of CB1/2 agonist 3 for CB1R versus CB2R, and what experimental methodologies are critical for validating receptor affinity?
To assess selectivity, researchers should measure the compound’s half-maximal effective concentration (EC50) or inhibition constant (Ki) using radioligand binding assays or functional assays (e.g., cAMP inhibition). For CB1/2 agonists, competitive binding assays with selective antagonists (e.g., SR141716A for CB1R, SR144528 for CB2R) can isolate receptor-specific activity. Dose-response curves should be normalized to reference agonists (e.g., CP55940) to account for assay variability. Discrepancies in EC50/Ki values across studies may arise from differences in cell lines, receptor expression levels, or assay conditions (e.g., GTPγS vs. cAMP pathways) .
Q. What are the key considerations for designing in vivo studies to evaluate this compound’s anti-inflammatory effects in neuroinflammatory models?
Experimental design should include:
- Model selection : LPS-induced microglial activation (to mimic neuroinflammation) or experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis .
- Dose optimization : Ensure CNS penetration via blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB or in vivo brain/plasma ratio measurements).
- Control groups : Include vehicle, positive controls (e.g., dexamethasone for anti-inflammatory effects), and CB1/2 antagonist co-administration to confirm receptor-mediated mechanisms .
Q. How should researchers address contradictory data on this compound’s efficacy in pain models, such as discrepancies between thermal hyperalgesia and mechanical allodynia assays?
Contradictions may stem from differences in pain modalities or receptor desensitization. Researchers should:
- Use multiple pain models (e.g., formalin test, chronic constriction injury) to assess broad-spectrum efficacy.
- Evaluate temporal effects (acute vs. chronic dosing) and receptor internalization via immunofluorescence or β-arrestin recruitment assays .
Advanced Research Questions
Q. How can partial agonism or inverse agonism of this compound be distinguished experimentally, and what implications does this have for therapeutic applications?
- Partial agonism : Compare maximal response (Emax) to full agonists (e.g., WIN55,212-2) in functional assays (e.g., GTPγS binding). A lower Emax indicates partial agonism.
- Inverse agonism : Assess constitutive receptor activity in unstimulated cells. Inverse agonists reduce basal activity, while neutral antagonists do not.
- Implications : Partial agonists may offer reduced psychotropic side effects (e.g., compared to THC), while inverse agonism at CB2R could modulate immune responses .
Q. What computational or experimental approaches are recommended to resolve ambiguities in normalizing data for this compound when it exhibits mixed agonist/inverse agonist properties?
- Normalization : Use a bidirectional response scale (e.g., −100% for inverse agonism, +100% for full agonism) with reference ligands.
- Curve fitting : Employ four-parameter logistic models with variable slope and baseline adjustment. For mixed activity, segmented analysis (e.g., separate EC50 for agonist vs. inverse agonist effects) may be required .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic index, particularly in balancing CB1R-mediated CNS effects and CB2R-dependent immunomodulation?
- SAR strategies : Modify the side chain length (e.g., 5-carbon vs. 7-carbon chains) to alter receptor binding kinetics. For example, THCP’s 7-carbon chain enhances CB1R affinity compared to THC .
- In vitro screens : Prioritize compounds with >10-fold selectivity for CB2R in peripheral immune cell assays (e.g., macrophage cytokine release) while minimizing CB1R activity in neuronal cultures .
Q. What statistical rigor is required when reporting this compound’s potency (e.g., EC50) to ensure reproducibility across studies?
- Precision : Report EC50 values to one significant digit beyond instrument precision (e.g., 11.6 nM, not 11.63 nM).
- Validation : Replicate experiments across ≥3 independent assays, using both orthogonal methods (e.g., calcium flux and cAMP assays) .
- Transparency : Disclose assay conditions (e.g., temperature, buffer composition) that may influence receptor conformation .
Methodological Guidelines
- Data normalization : Use baseline correction for inverse agonism studies and validate with reference compounds (e.g., rimonabant for CB1R inverse agonism) .
- Conflict resolution : Cross-validate contradictory findings using in silico docking (e.g., AutoDock Vina for binding pose analysis) and mutagenesis studies to identify critical receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
